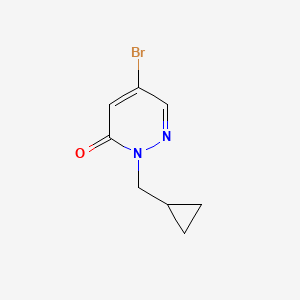

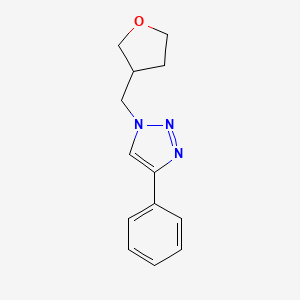

![molecular formula C19H20N2O3S B2941220 4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1005962-42-4](/img/structure/B2941220.png)

4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 371.7±42.0 °C and the predicted density is 1.083±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa is 13.95±0.46 .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds related to 4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide have been synthesized and evaluated for their antimicrobial activity. For instance, a study by Patel et al. (2011) explored the synthesis of new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi, indicating the potential of benzothiazole derivatives in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antiproliferative Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with benzothiazole derivatives, demonstrating significant in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Similarly, Deep et al. (2016) synthesized 4-thiazolidinone derivatives with notable anticancer activity, emphasizing the structural influence on biological activity (Deep et al., 2016).

Anti-inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) explored the synthesis of novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds exhibited high COX-2 selectivity, presenting a promising approach for the development of anti-inflammatory drugs (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their application in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their effect against steel corrosion in acidic solutions, demonstrating high inhibition efficiencies and suggesting their potential use in industrial applications (Hu et al., 2016).

Propriétés

IUPAC Name |

4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-24-15-10-8-14(9-11-15)18(22)20-19-21(12-13-23-2)16-6-4-5-7-17(16)25-19/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJQYKSUEPNZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)

![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2941143.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)

![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)

![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)

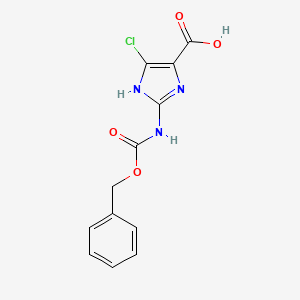

![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)